![molecular formula C15H14FN B12079261 1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine is an organic compound with a unique structure that combines a cyclopropane ring with a biphenyl group substituted with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of copper chloride as a catalyst . This method offers mild conditions and good yields.
Industrial Production Methods: For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
1-(5-Fluoropyridin-2-yl)cyclopropanamine: Similar structure but with a pyridine ring instead of a biphenyl group.
2-(2’-Fluoro-[1,1’-biphenyl]-4-yl)propanoic acid: Another fluorinated biphenyl compound with different functional groups.
Uniqueness: 1-(5-Fluoro-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a fluorinated biphenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C15H14FN |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-phenylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C15H14FN/c16-14-9-12(11-4-2-1-3-5-11)8-13(10-14)15(17)6-7-15/h1-5,8-10H,6-7,17H2 |
Clave InChI |
WTQRDWARVLGGLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CC(=C2)C3=CC=CC=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


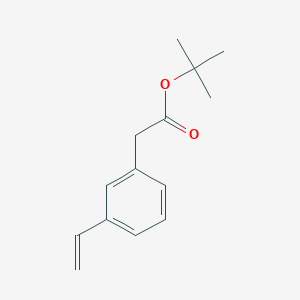

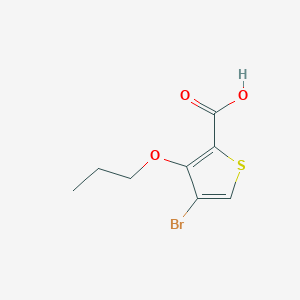

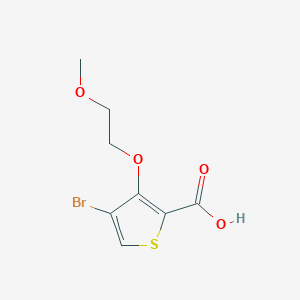


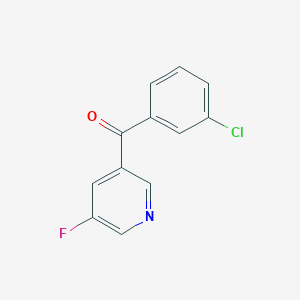
![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
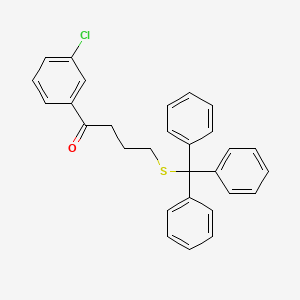
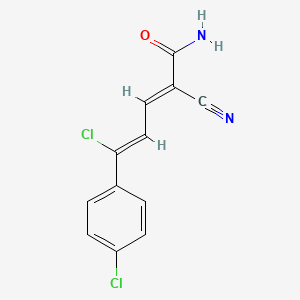
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
